Azetidin-3-ylmethanol hydrochloride
Overview
Description
Azetidin-3-ylmethanol hydrochloride is not directly mentioned in the provided papers; however, the papers discuss various azetidinone derivatives and their synthesis, which can be related to the general class of azetidin-3-yl compounds. Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that are of significant interest due to their biological activities and their use as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of azetidinone derivatives is a topic of interest in several studies. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol is synthesized from l-(+)-methionine, involving a three-step, one-pot construction of the chiral azetidine ring . Another study reports the synthesis of novel azetidinone derivatives with antibacterial properties, where Schiff bases are cyclized with chloroacetyl chloride in the presence of triethylamine . Additionally, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones are synthesized from 3-benzyloxy-β-lactams and further transformed into various trifluoromethyl-containing compounds . These methods highlight the versatility of azetidinones in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallographic analysis has been used to confirm the structure of a 4,4′-disubstituted azetidin-2-one derivative . The crystal structure of a chiral ligand based on azetidinone has also been proposed to understand the mechanism of catalytic asymmetric addition reactions .
Chemical Reactions Analysis
Azetidinone derivatives participate in various chemical reactions due to their reactive β-lactam ring. For example, the catalytic asymmetric addition of organozinc reagents to aldehydes using chiral azetidinone ligands results in high enantioselectivity for ethylation, methylation, arylation, and alkynylation of aldehydes . Furthermore, azetidinone derivatives have been used as intermediates in the total synthesis of complex molecules like thienamycin .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their substituents. The presence of a trifluoromethyl group, for instance, imparts unique properties to the azetidinone derivatives, as seen in the synthesis of CF3-containing compounds . The bulky ferrocenyl group in N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol is found to play an important role in the enantioselectivities of catalytic reactions . These properties are essential for the application of azetidinone derivatives in medicinal chemistry and organic synthesis.
Scientific Research Applications
- Synthesis of Human Rhinovirus Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Azetidin-3-ylmethanol hydrochloride is used in the synthesis of inhibitors for human rhinovirus . Rhinoviruses are the most common viral infective agents in humans and are the predominant cause of the common cold .
- Method of Application : While the exact method of application is not detailed in the source, typically, in medicinal chemistry, such compounds are used as building blocks or intermediates in the synthesis of more complex molecules .
- Results : The outcome of this application is the production of potential inhibitors for human rhinovirus . The effectiveness of these inhibitors would need to be tested in biological assays .
Safety And Hazards
Azetidin-3-ylmethanol Hydrochloride is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
azetidin-3-ylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUVQGSNKVDBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647357 | |
Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-ylmethanol hydrochloride | |
CAS RN |
928038-44-2 | |
Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (azetidin-3-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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